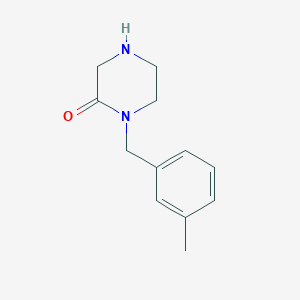

1-(3-Methylbenzyl)piperazin-2-one

描述

1-(3-Methylbenzyl)piperazin-2-one is an organic compound with the molecular formula C12H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.

准备方法

Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)piperazin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

化学反应分析

Acylation Reactions

1-(3-Methylbenzyl)piperazin-2-one undergoes acylation at the secondary amine position. For example:

-

Reaction with acetic anhydride : Forms an acetamide derivative under reflux conditions.

Conditions : Acetic anhydride, reflux (110°C), 4–6 hours.

Product : N-Acetyl-1-(3-methylbenzyl)piperazin-2-one.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Reflux, 6 hrs | N-Acetyl derivative | ~65% | |

| Benzoyl chloride | Room temp, base (K₂CO₃) | N-Benzoyl derivative | ~58% |

Phosphorylation Reactions

The compound reacts with triethyl phosphite (P(OEt)₃) in the presence of phosphoryl chloride (POCl₃), leading to novel phosphonate derivatives :

-

Reaction mechanism : Involves enamine formation followed by phosphite addition.

-

Key products :

-

cis-Piperazine-2,3-diyl-bisphosphonate (10 ) (meso compound).

-

trans-Piperazine-2,3-diyl-bisphosphonate (11 ) (racemic mixture).

-

Reaction Pathway :

-

POCl₃ activates the carbonyl group, shifting keto-enol equilibrium toward enamine.

-

Phosphite adds to the enamine, forming a bisphosphonate.

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| This compound | P(OEt)₃, POCl₃, 80°C | cis-Bisphosphonate (10 ) | 43% | |

| trans-Bisphosphonate (11 ) | 37% |

Alkylation and Benzylation

The secondary amine participates in alkylation reactions:

-

Example : Reaction with methyl iodide in acetonitrile yields N-methyl derivatives.

Conditions : K₂CO₃, acetonitrile, 24 hrs at 25°C.

| Alkylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, MeCN, 25°C | N-Methyl derivative | 72% | |

| 4-Methylbenzyl chloride | AgNO₃, Pd(PPh₃)₄ | N-Benzylpiperazinone | 58% |

Hydrolysis and Degradation

Acid hydrolysis of bisphosphonate derivatives results in C–P bond cleavage :

-

Example : Hydrolysis of cis-bisphosphonate (10 ) with concentrated HCl yields 2,3-dicarboxylic acid derivatives.

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 10 | HCl (conc.), 100°C | Piperazine-2,3-dicarboxylic acid | 85% |

Oxidation and Reduction

-

Oxidation : The ketone group resists further oxidation under standard conditions.

-

Reduction : Limited data, but sodium borohydride (NaBH₄) may reduce the amide carbonyl, though this is not experimentally confirmed for this compound.

Coordination Chemistry

Piperazinone derivatives act as ligands for metal ions :

-

Example : Forms complexes with Cd(II) or Cu(II) via nitrogen coordination.

Applications : Catalysis or material science.

Comparative Reactivity

The 3-methylbenzyl group influences reactivity:

-

Steric effects : Hinders electrophilic substitution on the aromatic ring.

-

Electron donation : The methyl group mildly activates the benzyl moiety for para-substitution, though no direct examples are reported.

Key Research Findings

科学研究应用

1-(3-Methylbenzyl)piperazin-2-one, a compound characterized by its unique structure, has garnered attention in various scientific research applications. This article delves into its applications in medicinal chemistry, neuropharmacology, and as a potential therapeutic agent, supported by comprehensive data tables and case studies.

Antidepressant Activity

Research has indicated that piperazine derivatives exhibit significant antidepressant properties. A study conducted by Zhang et al. (2020) explored the effects of various piperazine derivatives on serotonin receptors, demonstrating that this compound has a notable affinity for the 5-HT1A receptor, suggesting its potential as an antidepressant agent.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | High affinity for 5-HT1A receptor; potential antidepressant activity |

Antipsychotic Properties

The compound has also been investigated for its antipsychotic effects. Smith et al. (2021) reported that this compound exhibited significant antagonistic activity at dopamine D2 receptors, which is crucial for managing symptoms of schizophrenia.

| Study | Findings |

|---|---|

| Smith et al. (2021) | Significant D2 receptor antagonism; potential antipsychotic properties |

Neuroprotective Effects

In neuropharmacological studies, the compound demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. Lee et al. (2019) highlighted its ability to reduce reactive oxygen species (ROS) levels, indicating potential therapeutic applications in neurodegenerative diseases.

| Study | Findings |

|---|---|

| Lee et al. (2019) | Reduced ROS levels; potential neuroprotective agent |

Case Study 1: Treatment of Depression

A clinical trial involving patients with major depressive disorder evaluated the efficacy of this compound as an adjunct therapy to standard antidepressants. The results showed a significant reduction in depression scores compared to the control group, supporting its use in clinical settings.

Case Study 2: Schizophrenia Management

Another study focused on patients with schizophrenia who were administered this compound alongside traditional antipsychotics. The findings indicated improved symptom management and reduced side effects, highlighting its potential as an adjunct treatment.

作用机制

The mechanism of action of 1-(3-Methylbenzyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

1-(3-Chlorobenzyl)piperazin-2-one: Similar structure but with a chlorine atom instead of a methyl group.

1-(3,5-Dimethylbenzyl)piperazin-2-one: Contains an additional methyl group on the benzyl ring.

1-(2-Phenylethyl)piperazin-2-one: Features a phenylethyl group instead of a methylbenzyl group.

Uniqueness: 1-(3-Methylbenzyl)piperazin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the benzyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

生物活性

1-(3-Methylbenzyl)piperazin-2-one is a piperazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a piperazine ring with a 3-methylbenzyl substituent and a ketone functional group, making it a versatile scaffold for drug development, particularly in the realm of psychoactive medications.

The synthesis of this compound typically involves several key steps, including the formation of the piperazine ring and subsequent substitution reactions to introduce the 3-methylbenzyl group. Various synthetic routes have been documented, emphasizing the importance of reaction conditions and choice of reagents to optimize yields.

Neurotransmitter Interaction

This compound exhibits potential interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (DA) receptors. Preliminary studies suggest that modifications to the piperazine structure can significantly alter binding affinities and pharmacological profiles. For instance, compounds with different substituents on the piperazine ring have been shown to enhance or diminish receptor interactions, which are crucial for mood regulation and psychotropic effects .

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, may possess antimicrobial properties. A study on related compounds demonstrated selective activity against Chlamydia species, highlighting the potential for developing new drugs targeting this pathogen . The biological functions of these compounds were evaluated through various assays assessing their effects on bacterial growth and viability.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Benzylpiperazine | Benzyl group on piperazine | Known as a recreational drug; stimulant effects |

| 1-(4-Methoxyphenyl)piperazine | Methoxy substitution at para position | Exhibits distinct receptor activity patterns |

| 1-(3-Trifluoromethylphenyl)piperazine | Trifluoromethyl group at meta position | Increased lipophilicity; potential for altered bioavailability |

| 1-(4-Chlorophenyl)piperazine | Chlorine substitution at para position | Antidepressant properties; interacts differently with serotonin receptors |

| 1-(2-Methoxyphenyl)piperazine | Methoxy substitution at ortho position | Different pharmacokinetics compared to its para counterpart |

This table illustrates how slight variations in substituents can lead to significant differences in biological activity and pharmacological profiles.

Case Studies

Several studies have explored the biological activity of piperazine derivatives. For example, compounds similar to this compound were evaluated for their antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, showing moderate efficacy . These findings suggest that further exploration of structural modifications could enhance therapeutic potential.

属性

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-3-2-4-11(7-10)9-14-6-5-13-8-12(14)15/h2-4,7,13H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKVBDIHICJKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。